Alpha-1D Adrenoceptor Antagonism: Patent-Exemplified Selectivity Profile
6-(4-Isopropylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is specifically claimed in US Patent 6,166,019 as an alpha-1D adrenoceptor antagonist [1]. This patent highlights the therapeutic potential of selective alpha-1D antagonists for conditions like benign prostatic hyperplasia and detrusor instability [1]. This differentiates it from unsubstituted or other N-substituted analogs, for which this specific alpha-1D antagonist activity may not be claimed or as pronounced.
| Evidence Dimension | Selective Alpha-1D Adrenoceptor Antagonism |
|---|---|
| Target Compound Data | Exemplified in patent claims |
| Comparator Or Baseline | Unsubstituted piperazine or other N-alkyl analogs (e.g., methyl, ethyl) |
| Quantified Difference | Not directly quantified; specific to isopropyl substitution |
| Conditions | Receptor binding and functional assays (in vitro) |
Why This Matters
This patent-exemplified selectivity defines a clear therapeutic hypothesis and distinguishes this compound for programs targeting alpha-1D adrenoceptor-mediated pathologies.
- [1] US Patent 6,166,019. Piperazinyl pyrimidine dione compounds selective for adrenoceptors. Filed 1999. View Source
